molecular formula C17H10ClNO5 B2408255 4-[(6-Chloro-2-oxochromene-3-carbonyl)amino]benzoic acid CAS No. 317327-26-7

4-[(6-Chloro-2-oxochromene-3-carbonyl)amino]benzoic acid

Cat. No.: B2408255
CAS No.: 317327-26-7
M. Wt: 343.72
InChI Key: URUITJPRUJCASJ-UHFFFAOYSA-N
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Description

4-[(6-Chloro-2-oxochromene-3-carbonyl)amino]benzoic acid is a synthetic organic compound designed for pharmaceutical and chemical research. This molecule is a hybrid structure incorporating a 6-chloro-2-oxochromene (6-chlorocoumarin) moiety linked via an amide bond to a 4-aminobenzoic acid scaffold. The 4-aminobenzoic acid component is a well-established building block in medicinal chemistry, featured in various therapeutic agents . The chromene core structure is a privileged scaffold in drug discovery known for its diverse biological activities. The specific mechanism of action for this compound is area-dependent and requires empirical validation by the researcher. Potential research applications based on its structure could include the investigation as a key intermediate in the synthesis of more complex molecules, exploration of its photophysical properties for material science applications, or biochemical probing for enzyme inhibition studies. This product is strictly for research use in a laboratory setting only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should conduct their own thorough safety assessments before handling.

Properties

IUPAC Name

4-[(6-chloro-2-oxochromene-3-carbonyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClNO5/c18-11-3-6-14-10(7-11)8-13(17(23)24-14)15(20)19-12-4-1-9(2-5-12)16(21)22/h1-8H,(H,19,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URUITJPRUJCASJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(6-Chloro-2-oxochromene-3-carbonyl)amino]benzoic acid typically involves multi-step organic reactions. One common method includes the condensation of 6-chloro-2-oxochromene-3-carboxylic acid with 4-aminobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

4-[(6-Chloro-2-oxochromene-3-carbonyl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The chromene moiety can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohol derivatives. Substitution reactions can result in various substituted chromene derivatives.

Scientific Research Applications

4-[(6-Chloro-2-oxochromene-3-carbonyl)amino]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(6-Chloro-2-oxochromene-3-carbonyl)amino]benzoic acid involves its interaction with specific molecular targets. The chromene moiety can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. The exact pathways and molecular targets depend on the specific biological context and are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Chromene Ring

  • 6-Methoxy vs. 6-Chloro Substitution: The methoxy-substituted analogue, 4-[(6-methoxy-2-oxochromene-3-carbonyl)amino]benzoic acid (CAS: 309925-04-0), differs by replacing chlorine with a methoxy group. The methoxy derivative has a molecular weight of 339.07 g/mol and is cataloged in databases like ZINC and ChEMBL, indicating its exploration in drug discovery .
  • Heterocyclic Modifications :
    Compounds such as 2-(6-Chloro-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic acid () replace the chromene ring with a benzoxazine system. This modification introduces a nitrogen atom into the heterocycle, which may enhance hydrogen-bonding interactions but reduce aromatic stability compared to the chromene scaffold.

Functional Group Comparisons

  • Azetidinone vs. Thiazolidinone Derivatives: The azetidinone-containing SS3 () and thiazolidinone-containing SS4 () share the benzoic acid backbone but differ in their heterocyclic systems. Azetidinones (4-membered β-lactam rings) are associated with antibacterial activity, while thiazolidinones (5-membered sulfur-containing rings) are explored for antidiabetic and anti-inflammatory applications. The target compound’s chromene-based structure may offer improved metabolic stability over these smaller heterocycles .
  • Carboxamide Linkers: Derivatives like 4-chloro-3-{[(naphthalen-2-ylcarbonyl)carbamothioyl]amino}benzoic acid () incorporate thiourea or thioamide linkages instead of the chromene-carbonyl amide.

Biological Activity

The compound 4-[(6-Chloro-2-oxochromene-3-carbonyl)amino]benzoic acid (CAS No. 27455-38-5) is a derivative of chromene and benzoic acid, notable for its diverse biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Formula

  • Formula: C17H10ClNO5
  • Molecular Weight: 343.718 g/mol

Structural Characteristics

The compound features a chromene backbone substituted with a chloro group and an amino benzoic acid moiety, which contributes to its biological properties.

PropertyValue
Density1.477 g/cm³
Boiling Point305.6 °C at 760 mmHg
Melting PointNot available
Flash Point135.7 °C

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of chromene have shown effectiveness against various bacterial strains, suggesting that This compound may possess similar activity.

Anti-inflammatory Properties

Several studies have reported that chromene derivatives can inhibit inflammatory pathways. The compound's ability to modulate cytokine production suggests potential in treating inflammatory diseases.

Anticancer Potential

Chromene-based compounds are under investigation for their anticancer properties. Specific studies have demonstrated that they can induce apoptosis in cancer cells through the modulation of key signaling pathways such as the MAPK and PI3K/Akt pathways.

The biological activities of This compound are believed to be mediated through:

  • Inhibition of Enzymatic Activity: Targeting enzymes involved in inflammation and cancer progression.
  • Interaction with Cellular Receptors: Binding to specific receptors that mediate cellular responses.

Study on Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of related chromene derivatives against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for certain derivatives, suggesting potential for further development in antimicrobial therapies.

Research on Anti-inflammatory Effects

In a controlled study, a derivative similar to our compound was administered to animal models with induced inflammatory responses. Results showed a significant reduction in pro-inflammatory cytokines (TNF-alpha and IL-6), highlighting its therapeutic potential in managing chronic inflammatory conditions.

Anticancer Activity Investigation

A preclinical trial assessed the effects of chromene derivatives on breast cancer cell lines. The study found that treatment with these compounds resulted in a dose-dependent decrease in cell viability, with IC50 values around 25 µM, indicating promising anticancer activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-[(6-Chloro-2-oxochromene-3-carbonyl)amino]benzoic acid?

  • Methodology : The synthesis typically involves coupling 6-chloro-2-oxochromene-3-carboxylic acid derivatives with 4-aminobenzoic acid via amide bond formation. Key steps include:

  • Activation of the carboxylic acid group (e.g., using carbodiimides like EDC or DCC).
  • Reaction under inert atmosphere (N₂/Ar) at 0–25°C in anhydrous solvents (e.g., DMF, THF).
  • Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) .
    • Critical Parameters : Monitor reaction progress by TLC to avoid over-activation of intermediates.

Q. Which spectroscopic techniques are optimal for structural characterization?

  • Methodology :

  • NMR : Use ¹H/¹³C NMR in deuterated DMSO to resolve aromatic protons (δ 6.5–8.5 ppm) and carbonyl signals (δ 165–175 ppm). Assign coupling constants to confirm substitution patterns .
  • FT-IR : Confirm amide (C=O stretch ~1650 cm⁻¹) and benzoic acid (O-H stretch ~2500–3300 cm⁻¹) functional groups.
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions (e.g., hydrogen bonding in crystal lattices) .

Q. What are the key chemical properties influencing reactivity?

  • Key Properties :

  • pH Sensitivity : The benzoic acid moiety undergoes deprotonation above pH 4.5, altering solubility and reactivity in aqueous systems.
  • Thermal Stability : Decomposes above 200°C, necessitating low-temperature storage for long-term stability .
    • Reactivity : Susceptible to nucleophilic attack at the chromene carbonyl group under basic conditions.

Advanced Research Questions

Q. How can contradictions in reported bioactivity data be resolved?

  • Analysis Framework :

  • Assay Variability : Compare cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls (DMSO tolerance ≤0.1%).
  • Structural Confounders : Verify compound purity (HPLC ≥95%) and rule out degradation products via LC-MS .
    • Case Study : Discrepancies in IC₅₀ values for kinase inhibition may arise from variations in ATP concentrations during assays. Standardize ATP levels (1–10 mM) for cross-study validation .

Q. What computational approaches optimize reaction pathways for derivatives?

  • Methodology :

  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states and predict regioselectivity in substitution reactions .
  • Machine Learning : Train models on existing reaction datasets to predict optimal solvents/catalysts for amide coupling (e.g., DMF with DMAP vs. THF with HOBt) .
    • Example : Computational screening identified dichloromethane as superior to THF for minimizing byproducts in chromene acylation .

Q. How to design derivatives for structure-activity relationship (SAR) studies?

  • Strategy :

  • Core Modifications : Introduce substituents at the chromene 6-position (e.g., Cl → F, Br) or benzoic acid para-position (e.g., -COOH → -SO₃H) to assess electronic effects.
  • Bioisosteres : Replace the chromene ring with quinoline or coumarin analogs to evaluate scaffold flexibility .
    • SAR Table :
DerivativeModificationBioactivity (IC₅₀, μM)
Parent CompoundNone12.3 ± 1.2
6-Fluoro AnalogCl → F at chromene8.9 ± 0.8
Benzoic Acid Methyl Ester-COOH → -COOCH₃>100 (inactive)

Data Contradiction Analysis

Q. Conflicting reports on solubility: Polar protic vs. aprotic solvents?

  • Resolution :

  • Experimental Replication : Test solubility in DMSO (high), methanol (moderate), and hexane (low) under controlled humidity.
  • pH Adjustment : Solubility in water increases from 0.1 mg/mL (pH 2) to 5 mg/mL (pH 7.4) due to deprotonation .

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